molecular formula ¹³C₃H₁₃NO₃ B1153161 Trimethylamine-13C3 N-Oxide Dihydrate

Trimethylamine-13C3 N-Oxide Dihydrate

Cat. No.: B1153161
M. Wt: 114.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Nomenclature

The molecular structure of this compound is characterized by a central nitrogen atom bonded to three methyl groups, with each methyl carbon atom replaced by a carbon-13 isotope. The compound bears the systematic name N,N-di((1-13C)methyl)(1-13C)methanamine oxide dihydrate, reflecting the specific positioning of the isotopic labels within the molecular framework. The molecular formula for this compound is 13C3H9NO·2H2O, yielding a molecular weight of 114.11 grams per mole, which represents a significant mass shift from the unlabeled parent compound.

The structural arrangement maintains the characteristic amine oxide functionality, where the nitrogen atom carries a formal positive charge balanced by the negatively charged oxygen atom. This zwitterionic structure contributes to the compound's high water solubility and ability to form stable hydrates. The incorporation of deuterium-free carbon-13 isotopes preserves the chemical reactivity and biological behavior of the parent molecule while providing the mass differentiation necessary for analytical applications.

Structural Parameter Specification Source
Molecular Formula 13C3H9NO·2H2O
Molecular Weight 114.11 g/mol
Isotopic Enrichment >95% 13C
Crystal Form Dihydrate
Chemical Purity >95%

The crystalline structure of the dihydrate form incorporates two water molecules per molecule of trimethylamine-13C3 N-oxide, creating a stable hydrated crystal lattice that enhances the compound's shelf stability and handling characteristics. This hydration pattern is consistent with the parent trimethylamine N-oxide dihydrate, indicating that the isotopic substitution does not significantly alter the intermolecular hydrogen bonding patterns that stabilize the crystal structure.

The stereochemical configuration around the nitrogen center maintains the tetrahedral geometry typical of quaternary ammonium compounds, with the three carbon-13 labeled methyl groups occupying equivalent positions. The N-O bond length and angle parameters remain essentially unchanged compared to the unlabeled compound, ensuring that the isotopically labeled derivative retains the same chemical and physical properties as the natural metabolite.

Historical Development of 13C-Labeled Trimethylamine N-Oxide

The development of carbon-13 labeled trimethylamine N-oxide compounds emerged from the broader evolution of stable isotope labeling techniques in analytical chemistry during the late twentieth century. Initial work on trimethylamine N-oxide chemistry dates back to the 1890s, with the first reported isolation from human urine samples occurring in 1934. However, the systematic development of isotopically labeled derivatives began much later, coinciding with advances in mass spectrometry and the growing recognition of trimethylamine N-oxide as an important biological marker.

The introduction of carbon-13 labeling techniques for trimethylamine derivatives represents a significant advancement over earlier deuterium-labeled versions. While deuterated compounds such as trimethylamine N-oxide-d9 were among the first isotopic standards developed for this class of molecules, carbon-13 labeling offers distinct advantages in terms of chemical stability and reduced isotope effects during analytical procedures. The development process involved optimizing synthetic routes that could efficiently incorporate carbon-13 isotopes while maintaining high chemical purity and isotopic enrichment levels.

Manufacturing protocols for this compound typically begin with the synthesis of trimethylamine-13C3 using carbon-13 labeled methanol as the starting material. The labeled trimethylamine is then subjected to controlled oxidation using hydrogen peroxide or other suitable oxidizing agents to form the corresponding N-oxide. The dihydrate form is obtained through carefully controlled crystallization processes that favor the incorporation of two water molecules per molecule of the amine oxide.

Quality control measures for these isotopically labeled compounds require sophisticated analytical techniques to verify both the isotopic enrichment and chemical purity. High-resolution mass spectrometry serves as the primary method for confirming the isotopic composition, while nuclear magnetic resonance spectroscopy provides verification of the molecular structure and integrity of the carbon-13 labels. These analytical validations ensure that the final product meets the stringent requirements necessary for use as a quantitative analytical standard.

Significance in Analytical and Biochemical Research

This compound has established itself as an essential component in the analytical toolkit for metabolomics and clinical chemistry research. The primary application lies in its use as an internal standard for liquid chromatography-tandem mass spectrometry methods designed to quantify endogenous trimethylamine N-oxide in biological samples. The isotopic labeling provides the mass differentiation necessary to distinguish between the analytical standard and the naturally occurring compound, enabling accurate quantification even in complex biological matrices.

The analytical methodology employing this compound typically utilizes multiple reaction monitoring techniques where the compound exhibits characteristic fragmentation patterns distinct from the unlabeled analyte. The precursor ion for the carbon-13 labeled compound appears at mass-to-charge ratio 79, compared to 76 for the natural abundance compound, providing clear separation in mass spectral analysis. This mass difference, combined with similar chromatographic behavior, makes the isotopically labeled compound an ideal internal standard for quantitative applications.

Analytical Parameter 13C3-Labeled Compound Natural Abundance Reference
Precursor Ion (m/z) 79 76
Product Ion (m/z) 61 58
Retention Time Similar Similar
Detection Limit 0.05 μM 0.05 μM
Linear Range 1-5000 ng/mL 1-5000 ng/mL

Research applications extend beyond simple quantification to include metabolic pathway studies where the isotopic label serves as a tracer for investigating the formation and metabolism of trimethylamine N-oxide in biological systems. The carbon-13 labels allow researchers to track the incorporation of labeled precursors and follow the metabolic fate of the compound through various biochemical pathways. This capability has proven particularly valuable in studies examining the role of gut microbiota in trimethylamine N-oxide production and its subsequent metabolism by host enzymes.

The compound's role in method validation and standardization represents another critical application area. Regulatory guidelines for bioanalytical method validation require the use of stable isotope-labeled internal standards to ensure accuracy and precision in quantitative measurements. This compound meets these requirements by providing a chemically identical but mass-distinguishable standard that compensates for matrix effects and analytical variability throughout the sample preparation and analysis process.

Clinical research applications have expanded significantly as interest in trimethylamine N-oxide as a cardiovascular disease biomarker has grown. Large-scale epidemiological studies require robust analytical methods capable of processing thousands of samples with consistent accuracy and precision. The availability of this compound as a high-quality analytical standard has enabled these studies by providing the analytical reliability necessary for meaningful clinical correlations.

Properties

Molecular Formula

¹³C₃H₁₃NO₃

Molecular Weight

114.12

Synonyms

N,N-Dimethylmethanamine-13C3 N-Oxide Dihydrate;  N,N-Di(methyl13C2)methanamine-13C N-Oxide Dihydrate; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Trimethylamine N-Oxide Derivatives

Parameter This compound Trimethylamine N-Oxide Anhydrous
Molecular Formula ¹³C₃H₉NO·x(H₂O) C₃H₉NO
Molecular Weight 114.11 75.11
CAS Number 136449-78-0 (unlabeled) 1184-78-7
Isotopic Labeling ¹³C₃ (carbon-13) None
Hydration Dihydrate Anhydrous
Primary Application Isotopic tracing, analytical standards General laboratory research

Pharmaceutical N-Oxides (e.g., Sorafenib N-Oxide)

N-Oxides in pharmaceuticals, such as sorafenib N-oxide (a metabolite of the anticancer drug sorafenib), exhibit distinct pharmacokinetic and pharmacodynamic profiles. For instance:

  • Brain Penetration : Sorafenib N-oxide demonstrates increased brain AUC (77.8%) and Cmax (49.5%) compared to its parent drug in preclinical models, highlighting the role of N-oxides in modulating blood-brain barrier permeability .
  • Stability and Metabolism : Unlike this compound, pharmaceutical N-oxides are often metabolites with transient stability, influencing their therapeutic efficacy .

Natural N-Oxide Alkaloids

Plant-derived N-oxides, such as 10S,13aR-antofin N-oxide and ficuseptin alkaloids from Ficus septica, showcase structural complexity and biological activity. These compounds differ from this compound in:

  • Structural Complexity : Natural N-oxides often feature polycyclic frameworks (e.g., tylophorin N-oxide), contrasting with the simple trimethylamine backbone of the synthetic compound .
  • Biological Roles : Natural N-oxides may serve as defense metabolites or signaling molecules, whereas the labeled dihydrate is purely a research tool .

Preparation Methods

Oxidation of Trimethylamine-13C3 with Hydrogen Peroxide

The core synthesis involves the oxidation of Trimethylamine-13C3 (¹³C3H9N) using hydrogen peroxide (H2O2) under aqueous conditions. The reaction proceeds as:
¹³C3H9N + H2O2 → ¹³C3H9NO + H2O\text{¹³C3H9N + H2O2 → ¹³C3H9NO + H2O}
Key steps adapted from patent literature include:

  • Reagent Preparation : A 20–30% aqueous solution of Trimethylamine-13C3 is mixed with H2O2 at a molar ratio of 1:1.03–1.6.

  • Temperature Control : The exothermic reaction is maintained at 65–72°C using a water bath or cooling system to prevent over-oxidation.

  • Additives : EDTA-Na2 (0.0005–0.0014 mol per mol of trimethylamine) or acetic acid (0.04 mol ratio) is added to sequester metal ions and suppress radical side reactions.

Optimization of Reaction Conditions

Data from patent embodiments reveal critical parameters for maximizing yield and purity:

Parameter Optimal Range Impact
H2O2:Molar Ratio1.03–1.6Higher ratios reduce unreacted trimethylamine but risk over-oxidation.
Temperature65–72°CBalances reaction rate and thermal degradation.
Reaction Time3–6 hoursLonger durations improve conversion but increase energy costs.
AdditivesEDTA-Na2, acetic acidEnhance yield by 5–10% via side reaction suppression.

For example, Embodiment 7 achieved a 97.7% yield using EDTA-Na2 and a 1:1.37 H2O2 ratio, while Embodiment 10 reported 95.1% yield with acetic acid.

Work-Up and Purification Strategies

Crystallization and Filtration

Post-reaction, the mixture is cooled to <40°C to induce crystallization. Fractional crystallization separates the product from unreacted starting materials:

  • Mother Liquor Recycling : Residual solution is concentrated under reduced pressure (50–70°C) and reintroduced into subsequent batches, improving overall yield to >90%.

  • Suction Filtration : Crystals are isolated using vacuum filtration, followed by oven drying at 45–80°C to remove residual moisture.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) columns ensures >95% purity. Mobile phases typically combine acetonitrile and ammonium formate buffers, with detection via tandem mass spectrometry.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : 13C NMR confirms isotopic enrichment, showing three distinct peaks for the 13C-labeled methyl groups.

  • Mass Spectrometry : ESI+ mode detects the [M+H]+ ion at m/z 85 for ¹³C3H9NO, with no interference from unlabeled species.

Purity Assessment

  • HPLC : Retention times of 3.6 min (trimethylamine) and 11.8 min (TMAO) enable quantification of residual reactants.

  • Karl Fischer Titration : Determines water content in the hydrate form, typically 10–12% .

Q & A

Q. How is Trimethylamine-¹³C₃ N-Oxide Dihydrate synthesized and purified for use as a stable isotope-labeled standard?

  • Methodological Answer : The synthesis involves oxidizing ¹³C₃-labeled trimethylamine with hydrogen peroxide in an aqueous medium under controlled conditions. Catalysts (e.g., metal oxides) may enhance reaction efficiency, though specific details are often proprietary . Purification is achieved via high-performance liquid chromatography (HPLC), yielding >95% purity. Critical parameters include:
ParameterDetailsReference
Starting MaterialTrimethylamine-¹³C₃
Oxidizing AgentH₂O₂
Reaction MediumAqueous
PurificationHPLC
Purity>95% (HPLC)

Q. What analytical techniques are used to characterize Trimethylamine-¹³C₃ N-Oxide Dihydrate?

  • Methodological Answer : Key techniques include:
  • Accurate Mass Spectrometry : Confirms molecular weight (114.0996 g/mol) and isotopic incorporation .
  • ¹H/¹³C NMR : Verifies structural integrity and hydration state.
  • HPLC : Assesses purity (>95%) and stability under storage conditions (-20°C) .
TechniqueKey MetricsReference
Accurate Mass114.0996 g/mol
HPLC Retention TimeMethod-specific (e.g., C18 column)
Melting Point~100°C (hydrated form)

Q. How is this compound applied in metabolic pathway studies?

  • Methodological Answer : As a stable isotope tracer, it quantifies trimethylamine (TMA) conversion to trimethylamine N-oxide (TMAO) in gut microbiota studies. Experimental designs include:
  • Deuterium-Labeled Challenges : Co-administering ¹³C₃-TMAO with deuterated phosphatidylcholine to track microbial metabolism .
  • Antibiotic Suppression : Measuring TMAO reduction after broad-spectrum antibiotics to validate microbiota-dependent pathways .

Advanced Research Questions

Q. What mechanistic insights link Trimethylamine-¹³C₃ N-Oxide Dihydrate to inflammatory and cardiovascular pathologies?

  • Methodological Answer : TMAO activates ROS/NLRP3 inflammasomes, promoting endothelial dysfunction and cardiac fibrosis. Key experimental approaches:
  • In Vitro Models : Treat macrophages with TMAO (10–100 µM) and measure IL-1β secretion via ELISA .
  • Animal Studies : Administer ¹³C₃-TMAO in high-choline diets to ApoE⁻/⁻ mice, then assess aortic plaque formation .

Q. How do researchers address analytical challenges in quantifying ¹³C₃-TMAO in complex biological matrices?

  • Methodological Answer : Isotopic interference and matrix effects require:
  • LC-MS/MS Optimization : Use hydrophilic interaction chromatography (HILIC) to resolve ¹³C₃-TMAO from endogenous TMAO .
  • Sample Preparation : Solid-phase extraction (SPE) to remove phospholipids from plasma/urine .
ChallengeSolutionReference
Isotopic OverlapHILIC separation
Matrix EffectsSPE or protein precipitation

Q. How are contradictions in TMAO’s role in disease resolved across studies?

  • Methodological Answer : Discrepancies arise from:
  • Dosage Variations : Human studies use 1–5 mg/kg, while rodent models often exceed 10 mg/kg .
  • Microbial Diversity : Gut microbiota composition (e.g., Clostridia abundance) modulates TMAO production .
  • Cohort Heterogeneity : Adjust for renal function (TMAO excretion) and dietary choline intake in clinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.